

5-Iodo-2-methoxypyrimidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Iodo-2-methoxypyrimidine

Cat. No.: B1277562

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CAS Number: 101803-06-9

This in-depth technical guide provides a comprehensive overview of **5-Iodo-2-methoxypyrimidine**, a key building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, outlines plausible synthetic routes, and explores its reactivity, particularly in widely-used cross-coupling reactions.

Core Properties and Data

5-Iodo-2-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	101803-06-9	[1]
Molecular Formula	C ₅ H ₅ IN ₂ O	[1]
Molecular Weight	236.01 g/mol	[1]
Appearance	White to light yellow powder or crystal	Inferred from similar compounds
Purity	≥98%	[1]
Storage	4°C, protect from light	[1]
SMILES	<chem>COC1=NC=C(I)C=N1</chem>	[1]

Synthesis and Reactivity

While specific literature detailing the synthesis of **5-Iodo-2-methoxypyrimidine** is not readily available, a plausible and efficient method involves the direct iodination of 2-methoxypyrimidine. The iodination of pyrimidine derivatives can be achieved under mild conditions using iodine in the presence of an activating agent such as silver nitrate.[2]

The reactivity of **5-Iodo-2-methoxypyrimidine** is primarily dictated by the carbon-iodine bond at the 5-position of the pyrimidine ring. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, making iodopyrimidines highly reactive substrates.[3] The reactivity is also influenced by the position of the halogen on the pyrimidine ring, with the general trend being C4(6) > C2 > C5.[3] Despite the C5 position being the least reactive, the high reactivity of the iodine atom makes **5-Iodo-2-methoxypyrimidine** a suitable substrate for various cross-coupling reactions.

Experimental Protocols: Cross-Coupling Reactions

The following sections provide detailed methodologies for Suzuki-Miyaura and Sonogashira coupling reactions, which are pivotal for carbon-carbon bond formation in drug discovery and development. These protocols are based on general procedures for halopyrimidines and should be optimized for specific substrates.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Parameter	Condition
Reactants	5-Iodo-2-methoxypyrimidine (1.0 eq.), Aryl/heteroaryl boronic acid (1.2-1.5 eq.)
Catalyst	Pd(PPh ₃) ₄ (2-5 mol%) or PdCl ₂ (dppf) (2-5 mol%)
Base	Na ₂ CO ₃ (2.0 eq.) or K ₂ CO ₃ (2.0 eq.)
Solvent	Dioxane/H ₂ O (4:1) or Toluene/H ₂ O (4:1)
Temperature	80-100 °C
Atmosphere	Inert (Argon or Nitrogen)

Sonogashira Coupling:

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.^[4]

Parameter	Condition
Reactants	5-Iodo-2-methoxypyrimidine (1.0 eq.), Terminal alkyne (1.2-1.5 eq.)
Catalyst	Pd(PPh ₃) ₄ (2-5 mol%) or PdCl ₂ (PPh ₃) ₂ (2-5 mol%)
Co-catalyst	CuI (5-10 mol%)
Base	Triethylamine (2.0-3.0 eq.) or Diisopropylethylamine (2.0-3.0 eq.)
Solvent	THF or DMF
Temperature	Room temperature to 60 °C
Atmosphere	Inert (Argon or Nitrogen)

Applications in Drug Discovery

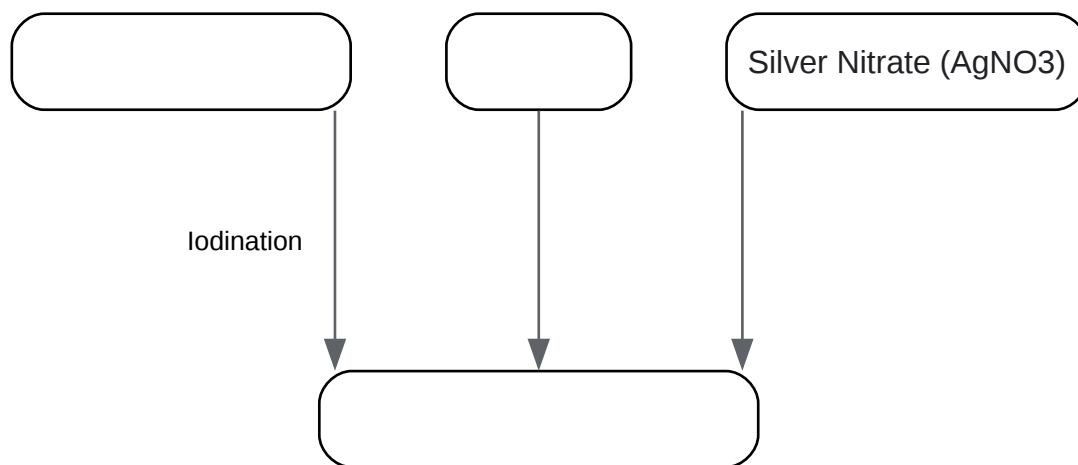
Pyrimidine scaffolds are integral to a vast array of pharmaceuticals due to their ability to mimic the endogenous pyrimidines in DNA and RNA, allowing them to interact with a wide range of biological targets. While specific patents explicitly mentioning **5-Iodo-2-methoxypyrimidine** are not prevalent, the functionalization of the pyrimidine core through reactions like the Suzuki and Sonogashira couplings is a cornerstone of modern medicinal chemistry.[4] These reactions enable the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Safety Information

A specific Material Safety Data Sheet (MSDS) for **5-Iodo-2-methoxypyrimidine** is not widely available. However, based on the MSDS for the structurally similar 5-Iodo-2,4-dimethoxypyrimidine, the compound should be handled with care.[5] It may cause skin and serious eye irritation, as well as respiratory irritation.[5] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

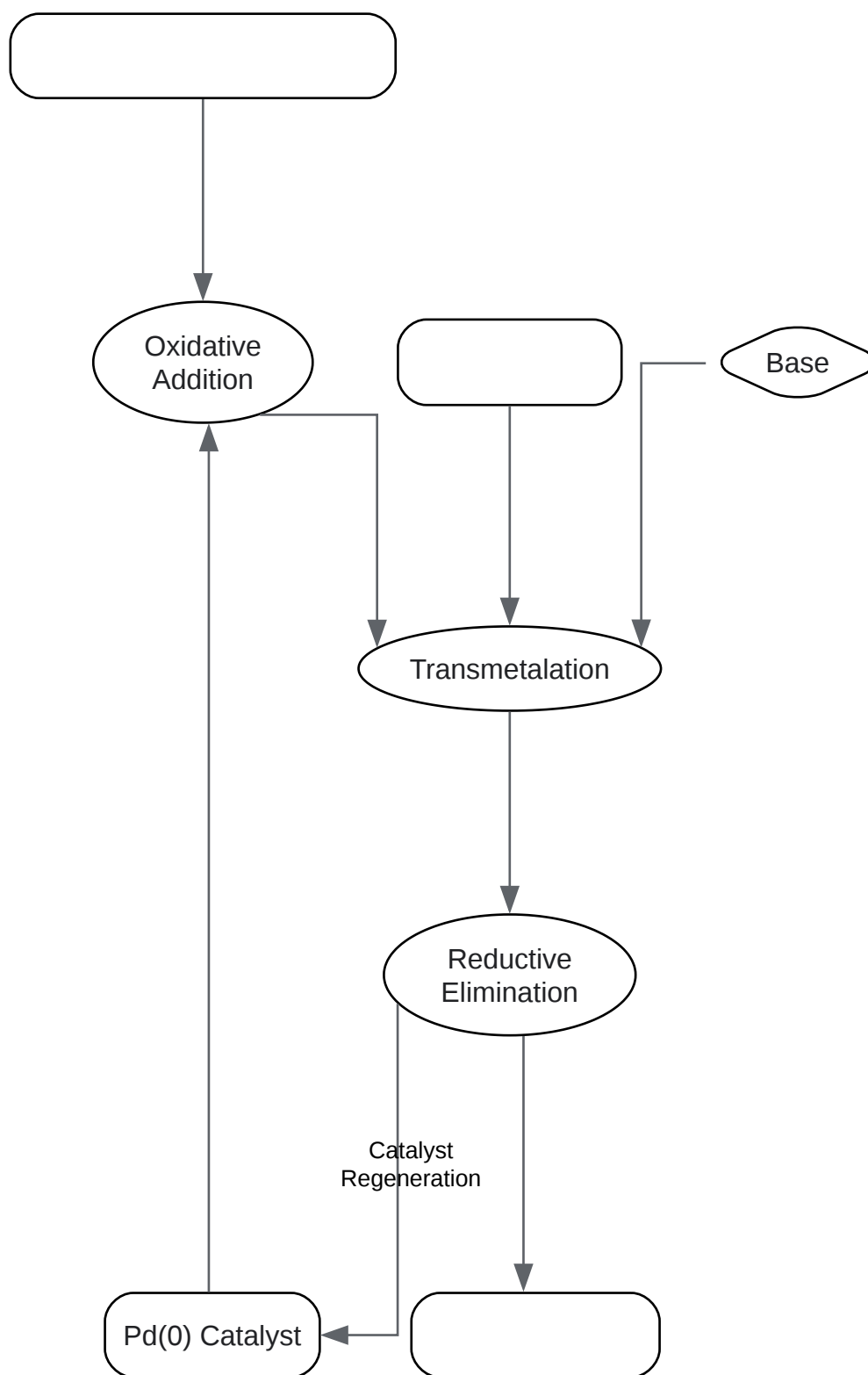
Visualizations

The following diagrams illustrate the proposed synthesis and key reactions of **5-Iodo-2-methoxypyrimidine**.



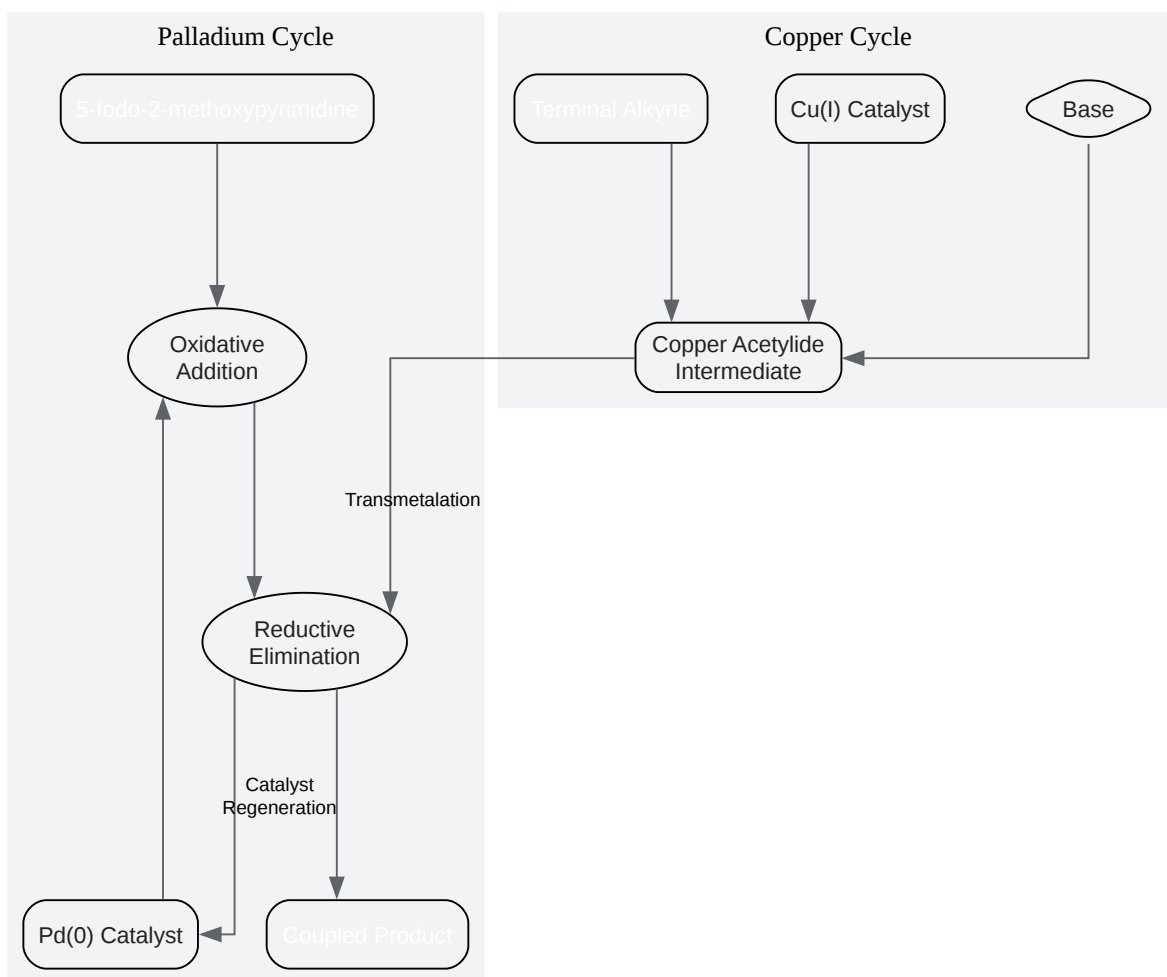
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Caption: Proposed synthesis of **5-Iodo-2-methoxypyrimidine**.



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Caption: Generalized Suzuki-Miyaura coupling pathway.



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Caption: Generalized Sonogashira coupling pathway.

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- To cite this document: BenchChem. [5-Iodo-2-methoxypyrimidine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277562#5-iodo-2-methoxypyrimidine-cas-number-and-properties]

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